molecular formula C11H18O2 B12513369 Ethyl 3-cyclohexylpropenoate

Ethyl 3-cyclohexylpropenoate

Cat. No.: B12513369
M. Wt: 182.26 g/mol
InChI Key: SLGCKLRNFQEFEO-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexylpropenoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyclohexylpropenoate can be synthesized through the esterification of 3-cyclohexylpropenoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production times. The use of catalysts such as anion exchange resins can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexylpropenoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield 3-cyclohexylpropenoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: 3-cyclohexylpropenoic acid and ethanol.

    Reduction: 3-cyclohexylpropenol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclohexylpropenoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexylpropenoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its active components, which can then interact with biological pathways. The cyclohexyl group may contribute to its binding affinity with specific enzymes or receptors, influencing its biological activity .

Comparison with Similar Compounds

Ethyl 3-cyclohexylpropenoate can be compared with other esters such as ethyl acetate, ethyl propanoate, and ethyl benzoate. While these compounds share similar ester functionalities, this compound is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other esters may not be suitable .

List of Similar Compounds

  • Ethyl acetate
  • Ethyl propanoate
  • Ethyl benzoate
  • Methyl butyrate

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

ethyl 3-cyclohexylprop-2-enoate

InChI

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3

InChI Key

SLGCKLRNFQEFEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1CCCCC1

Origin of Product

United States

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